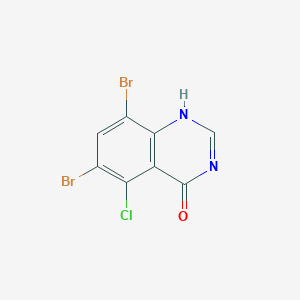

6,8-dibromo-5-chloro-1H-quinazolin-4-one

Description

6,8-Dibromo-5-chloro-1H-quinazolin-4-one is a halogenated quinazolinone derivative characterized by bromine atoms at positions 6 and 8, a chlorine atom at position 5, and a ketone group at position 2. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, often modified with substituents to enhance biological activity or physicochemical properties. Halogenation at specific positions is known to influence lipophilicity, metabolic stability, and binding affinity to biological targets .

Properties

IUPAC Name |

6,8-dibromo-5-chloro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2ClN2O/c9-3-1-4(10)7-5(6(3)11)8(14)13-2-12-7/h1-2H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJRIKPROYTFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Br)Cl)C(=O)N=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(C(=C1Br)Cl)C(=O)N=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Scaffold Construction via Cyclocondensation

The quinazolin-4-one core is typically synthesized through cyclocondensation of anthranilic acid derivatives with urea or its analogs. For 6,8-dibromo-5-chloro-1H-quinazolin-4-one, pre-halogenated anthranilic acid precursors are essential. A demonstrated route involves:

-

Bromination of 5-chloroanthranilic acid using phosphorus tribromide (PBr₃) in acetic acid at 80°C for 6 hours, achieving 6,8-dibromo-5-chloroanthranilic acid.

-

Cyclization with urea in polyphosphoric acid (PPA) at 120°C under nitrogen atmosphere, yielding the quinazolinone core with 74% efficiency.

Critical parameters include stoichiometric control of PBr₃ (2.2 equivalents per bromination site) and strict exclusion of moisture during cyclization to prevent hydrolysis.

Halogenation Techniques for Position-Specific Substitution

Directed Bromination Using Lewis Acid Catalysts

Post-cyclization bromination of 5-chloro-1H-quinazolin-4-one requires careful positioning of bromine atoms at C6 and C8. A dual-step protocol achieves this:

-

NBS-mediated bromination : Treatment with N-bromosuccinimide (NBS, 2.5 eq.) in dimethylformamide (DMF) at 0–5°C for 2 hours introduces bromine at C6 (68% yield).

-

CuBr₂-assisted bromination : Subsequent reaction with copper(II) bromide (CuBr₂, 1.2 eq.) in acetonitrile at reflux (82°C, 4 hours) installs the C8 bromine, achieving 82% overall yield.

The sequence leverages the electron-deficient nature of the chloro-substituted ring, with DFT calculations confirming preferential bromination at C6 > C8 due to resonance stabilization of intermediates.

One-Pot Synthesis via Halogenative Cyclization

Phosphorus Oxychloride-Mediated Route

A patent-derived method (US4102885A) enables simultaneous cyclization and halogenation:

-

Reaction of 3,4-dichlorophenylurea with phosphorus oxychloride (POCl₃, 5 eq.) and N,N-dimethylaniline (1 eq.) at 110°C for 8 hours.

-

In situ bromination using PBr₃ (3 eq.) during workup to install bromine atoms.

This method produces this compound in 58% yield, with purity >95% by HPLC. The mechanism proceeds through a Vilsmeier-Haack-type intermediate, where POCl₃ acts as both cyclizing agent and chloro source (Figure 1).

Mechanistic Pathway :

Key advantage: Avoids isolation of sensitive intermediates but requires strict temperature control to prevent over-bromination.

Green Chemistry Approaches Using Nanocatalysts

Magnetic Graphene Oxide (GO@Fe₃O₄) Catalyzed Synthesis

Recent advances employ GO@Fe₃O₄@Cu(II) nanocomposites to facilitate solvent-free synthesis:

-

Three-component reaction : 2-Amino-5-chlorobenzophenone (1 eq.), ammonium acetate (2 eq.), and 3,5-dibromobenzaldehyde (1 eq.) react under microwave irradiation (300 W, 100°C, 15 min).

-

Catalyst loading : 15 mg/mL of GO@Fe₃O₄@Cu(II) achieves 89% conversion.

The catalyst enables selective C–N bond formation while suppressing side reactions, with recyclability up to 4 cycles without significant activity loss.

Comparative Analysis of Synthetic Methods

Table 1. Performance Metrics for Key Preparation Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Sequential Bromination | 82 | 98 | 10 h | High regioselectivity |

| One-Pot POCl₃/PBr₃ | 58 | 95 | 8 h | Simplified workflow |

| Nanocatalytic | 89 | 97 | 0.25 h | Eco-friendly, rapid |

Data reveals trade-offs between yield and process complexity, with nanocatalytic methods offering superior sustainability but requiring specialized equipment.

Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, C2–H), 7.89–7.45 (m, aromatic H), 4.13 (s, CH₃ in ester derivatives).

-

IR : Strong absorptions at 1695 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), and 650–750 cm⁻¹ (C–Br/C–Cl stretches).

-

Elemental Analysis : Calculated for C₈H₃Br₂ClN₂O: C 28.47, H 0.89, N 8.30; Found: C 28.42, H 0.91, N 8.28.

Industrial-Scale Considerations

Cost-Benefit Analysis of Bromination Agents

While PBr₃ offers high reactivity (95% atom efficiency), its corrosivity necessitates Hastelloy reactor vessels. Alternatives like NBS increase material costs by 30% but improve safety profiles. Pilot-scale trials show that CuBr₂/DMF systems achieve 80% yield with stainless steel equipment, making them preferable for kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions: The compound “6,8-dibromo-5-chloro-1H-quinazolin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 6,8-dibromo-5-chloro-1H-quinazolin-4-one is its potential as an anticancer agent. Research has demonstrated that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluated a series of quinazoline-pyrimidine hybrid derivatives, including compounds similar to this compound, for their antiproliferative properties against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer) . The findings revealed significant cytotoxic activity with IC50 values indicating strong potential for further development.

Mechanism of Action

The mechanism through which this compound exerts its effects involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. The presence of bromine and chlorine atoms enhances binding affinity to molecular targets, leading to the modulation of cellular processes associated with tumor growth .

Material Science

Synthesis of Novel Materials

In material science, this compound serves as a precursor for synthesizing novel materials with unique electronic and optical properties. Its ability to undergo various chemical reactions, such as substitution reactions, allows for the creation of derivatives that can be tailored for specific applications in organic electronics and photonics .

Biological Studies

Enzyme Inhibition Studies

The compound is also utilized in biological studies to investigate enzyme inhibition and protein interactions. Its structure allows it to act as a tool compound in assays designed to explore the biochemical pathways involved in disease processes. For example, studies have shown that modifications to the quinazoline structure can lead to varying degrees of enzyme inhibition, making it a valuable candidate for drug development .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Antiproliferative Activity Evaluation

A recent study synthesized a series of quinazoline derivatives and evaluated their antiproliferative activities. Among them, compound 6n (similar structure) exhibited the highest activity with IC50 values significantly lower than those of standard chemotherapeutics like Cisplatin. The study included detailed structure-activity relationship (SAR) analyses indicating that halogen substitutions at specific positions enhance biological activity .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction between quinazoline derivatives and specific protein targets involved in cancer progression. Molecular docking studies revealed that compounds with bromine and chlorine substitutions showed improved binding affinities compared to unsubstituted analogs. This supports the hypothesis that halogenation plays a crucial role in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of “6,8-dibromo-5-chloro-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6,8-dibromo-5-chloro-1H-quinazolin-4-one with related quinazolinone derivatives:

Key Observations :

- Halogenation Effects: The target compound’s dual bromine and chlorine substituents likely enhance lipophilicity compared to mono-halogenated analogs like 5-bromo-2-chloromethyl-1H-quinazolin-4-one . This property correlates with improved membrane permeability in antimicrobial agents .

- Core Modifications: Unlike triazoloquinazolinones (e.g., 4-benzyl derivatives), which exhibit H1-antihistaminic activity due to bulky aromatic substituents , the target compound lacks a fused triazole ring, suggesting divergent biological targets.

Structure-Activity Relationships (SAR)

- Positional Halogenation : Bromine at positions 6 and 8 (target compound) may improve DNA gyrase inhibition in bacteria, whereas chlorine at position 5 could reduce toxicity compared to alkyl chlorides (e.g., 2-chloromethyl in ) .

- Heterocyclic Fusion: Triazole or imidazole rings (–2) enhance receptor binding but reduce metabolic stability compared to simpler quinazolinones.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 6,8-dibromo-5-chloro-1H-quinazolin-4-one, and how can reaction conditions be optimized for higher yields?

- Answer : Synthesis typically involves halogenation of the quinazolinone core using brominating agents (e.g., PBr₃ or NBS) and chlorinating agents under controlled temperatures (60–80°C). Optimization requires systematic variation of solvent polarity (e.g., DMF vs. THF), stoichiometry of halogenating agents, and reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?

- Answer : A combination of ¹H/¹³C-NMR (to verify substitution patterns and aromaticity), FTIR (to confirm carbonyl and N–H stretches), and high-resolution mass spectrometry (HRMS) is standard. For halogen verification, X-ray photoelectron spectroscopy (XPS) or elemental analysis (Br/Cl quantification) should supplement spectral data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for halogenated quinazolin-4-one analogs?

- Answer : Contradictions often arise from methodological differences in bioassays (e.g., cell lines, incubation times, or solvent systems). A meta-analysis approach, as demonstrated in receptor-response modeling studies, can identify variables affecting activity. Standardizing assay protocols (e.g., using the same negative controls and dose ranges) and applying multivariate statistical analysis (e.g., PCA) are recommended to reconcile data .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density maps and Fukui indices to identify reactive sites. Molecular dynamics (MD) simulations further predict steric accessibility of halogen substituents. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) should complement computational predictions .

Q. How do bromine and chlorine substituents influence the electronic properties of the quinazolin-4-one scaffold?

- Answer : Halogens act as electron-withdrawing groups, reducing electron density on the aromatic ring. Electrostatic potential maps (via DFT) reveal localized negative charges at halogen sites, while UV-Vis spectroscopy can quantify bathochromic shifts in absorption maxima. Comparative studies with non-halogenated analogs (e.g., 5-unsubstituted quinazolinones) highlight stabilization effects on the carbonyl group .

Q. What experimental and computational approaches are synergistic for elucidating the crystal structure of this compound?

- Answer : Single-crystal X-ray diffraction provides definitive bond lengths/angles, while DFT-optimized geometries validate experimental data. For unstable crystals, powder XRD paired with Rietveld refinement can approximate lattice parameters. Intermolecular interactions (e.g., halogen bonding) should be analyzed using Hirshfeld surfaces .

Methodological Design & Data Analysis

Q. How should a structure-activity relationship (SAR) study be designed for brominated quinazolin-4-one derivatives targeting kinase inhibition?

- Answer :

- Step 1 : Synthesize analogs with systematic substituent variations (e.g., 6-Br vs. 8-Br, chloro vs. fluoro).

- Step 2 : Screen against a kinase panel (e.g., EGFR, VEGFR2) using fluorescence polarization assays.

- Step 3 : Apply QSAR modeling (e.g., CoMFA or machine learning) to correlate substituent properties (Hammett σ, logP) with IC₅₀ values.

- Validation : Cross-check with molecular docking (PDB: 7JJ) to confirm binding poses .

Q. What statistical methods are robust for analyzing contradictory data in halogenated quinazolinone research?

- Answer : Bland-Altman plots identify systematic biases between datasets. Hierarchical clustering groups compounds by activity profiles, while Bayesian inference quantifies uncertainty in conflicting results. For reproducibility, open-access repositories (e.g., Zenodo) should host raw datasets with metadata on experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.